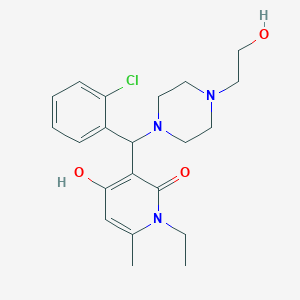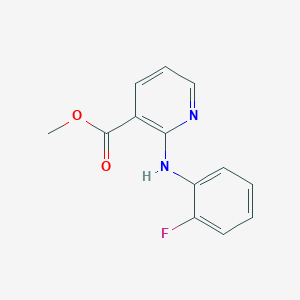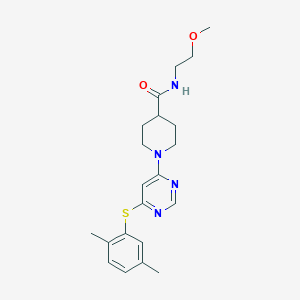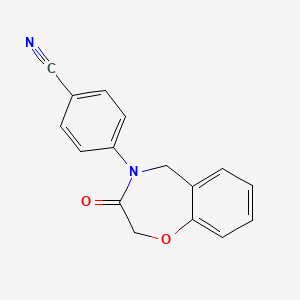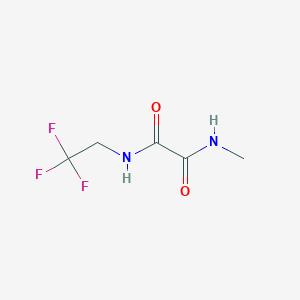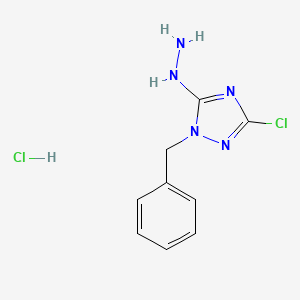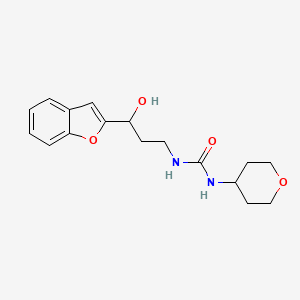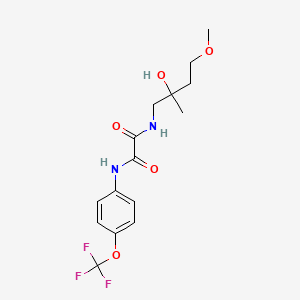![molecular formula C10H16O4 B2409133 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid CAS No. 2248348-43-6](/img/structure/B2409133.png)
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid, also known as MK-886, is a potent inhibitor of leukotriene biosynthesis. It has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases such as asthma, arthritis, and atherosclerosis.
Mecanismo De Acción
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid works by inhibiting the enzyme 5-lipoxygenase-activating protein (FLAP), which is responsible for the activation of 5-lipoxygenase (5-LO). 5-LO is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation. By inhibiting FLAP, 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid prevents the activation of 5-LO and the subsequent biosynthesis of leukotrienes.
Biochemical and Physiological Effects:
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid for lab experiments is its specificity for FLAP, which allows researchers to study the specific effects of inhibiting this enzyme. However, one limitation of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid. One area of interest is the development of more potent FLAP inhibitors with fewer off-target effects. Another area of interest is the potential use of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid in combination with other anti-inflammatory agents to achieve synergistic effects. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer effects of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid and to explore its potential use in cancer therapy.
Métodos De Síntesis
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid can be synthesized using a multi-step process that involves the reaction of 3-methylcyclobutanone with methylmagnesium bromide, followed by the addition of methoxyacetyl chloride and subsequent hydrolysis of the resulting ester. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases. It has been shown to inhibit the biosynthesis of leukotrienes, which are potent mediators of inflammation. This inhibition results in a reduction of inflammation and associated symptoms such as pain, swelling, and redness. 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6-3-7(4-6)5-8(9(11)12)10(13)14-2/h6-8H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLCIAHSWMUEJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CC(C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

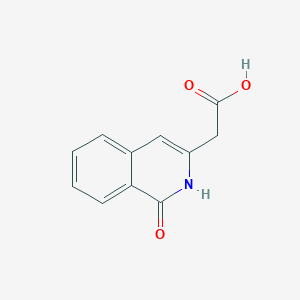
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2409052.png)
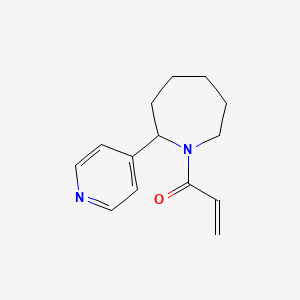
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2409056.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)
